3-[(oxan-4-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-[(oxan-4-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(oxan-4-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of dimethylformamide dimethylacetal (DMF-DMA) as a cyclizing agent .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(oxan-4-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Formation of substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
3-[(oxan-4-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thieno[3,4-b]pyridine: Shares structural similarities and is used in similar applications.
Uniqueness
3-[(oxan-4-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the oxan-4-yl group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C12H14N2O2S |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-(oxan-4-ylmethyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O2S/c15-12-11-10(3-6-17-11)13-8-14(12)7-9-1-4-16-5-2-9/h3,6,8-9H,1-2,4-5,7H2 |
InChI Key |
NSIAQQVOPUSNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C=NC3=C(C2=O)SC=C3 |
Origin of Product |
United States |
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